3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI)
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Overview
Description
3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) is a chiral amino acid derivative with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as tetrahydrofuran derivatives.
Chiral Resolution: Chiral resolution techniques are employed to obtain the desired (3R,4S) enantiomer.
Amination: Introduction of the amino group is achieved through amination reactions, often using reagents like ammonia or amines under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for 3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Aminotetrahydrofuran-3-ol: A closely related compound with a hydroxyl group instead of a carboxylic acid.
(2R,3R,4S)-2,3,4-Trihydroxypentanehydroximic acid: Another similar compound with multiple hydroxyl groups.
Uniqueness
3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) is unique due to its specific chiral configuration and the presence of both amino and carboxylic acid functional groups. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(3R,4S)-4-aminooxolane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUSSMGNVVSBC-IUYQGCFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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